molecular formula C5H10ClN3O2 B13550971 (2S)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride

(2S)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride

Cat. No.: B13550971
M. Wt: 179.60 g/mol
InChI Key: PLNQWUIGPXYIKL-WCCKRBBISA-N
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Description

(2S)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxadiazole ring, an amino group, and a hydroxyl group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids under acidic conditions.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.

    Hydroxyl Group Addition: The hydroxyl group is added through a reduction reaction, often using reducing agents like sodium borohydride.

    Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the oxadiazole ring, leading to the formation of more saturated heterocycles.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

    Oxidation: Ketones, aldehydes

    Reduction: Saturated heterocycles

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its solubility in water makes it suitable for in vitro experiments.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The oxadiazole ring can participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol
  • (2S)-2-amino-2-(3-methyl-1,2,4-thiadiazol-5-yl)ethan-1-ol
  • (2S)-2-amino-2-(3-methyl-1,2,4-triazol-5-yl)ethan-1-ol

Uniqueness

The uniqueness of (2S)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride lies in its combination of functional groups and the presence of the oxadiazole ring. This structure provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications. The hydrochloride form further enhances its solubility, distinguishing it from similar compounds.

Properties

Molecular Formula

C5H10ClN3O2

Molecular Weight

179.60 g/mol

IUPAC Name

(2S)-2-amino-2-(3-methyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride

InChI

InChI=1S/C5H9N3O2.ClH/c1-3-7-5(10-8-3)4(6)2-9;/h4,9H,2,6H2,1H3;1H/t4-;/m0./s1

InChI Key

PLNQWUIGPXYIKL-WCCKRBBISA-N

Isomeric SMILES

CC1=NOC(=N1)[C@H](CO)N.Cl

Canonical SMILES

CC1=NOC(=N1)C(CO)N.Cl

Origin of Product

United States

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